
Aldometanib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aldometanib is a novel aldolase inhibitor that has garnered significant attention for its ability to activate lysosomal adenosine monophosphate-activated protein kinase (AMPK). This compound mimics glucose starvation, leading to various beneficial metabolic effects, including increased insulin sensitivity, lowered blood glucose levels, and decreased hepatic steatosis and fibrosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aldometanib involves the inhibition of aldolase, a key enzyme in the glycolytic pathway. The specific synthetic routes and reaction conditions for this compound are proprietary and have been developed through extensive research and collaboration between various scientific teams .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure the purity and efficacy of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Aldometanib primarily undergoes inhibition reactions where it competes with fructose-1,6-bisphosphate for binding to aldolase at the lysosomal membrane . This inhibition leads to the activation of AMPK, which is a central regulator of energy homeostasis in cells .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts that facilitate the inhibition of aldolase . The conditions typically involve controlled temperatures and pH levels to ensure optimal activity and stability of the compound .
Major Products Formed: The major product formed from the reaction of this compound with aldolase is the activation of lysosomal AMPK, which subsequently leads to various downstream metabolic effects .
科学的研究の応用
Metabolic Disorders
Aldometanib has demonstrated promising results in managing metabolic disorders. In studies involving obese rodents, the compound effectively lowered blood glucose levels without inducing hypoglycemia. It also alleviated symptoms associated with fatty liver disease and nonalcoholic steatohepatitis .
Table 1: Effects of this compound on Metabolic Parameters in Rodents
Parameter | Control Group | This compound Group |
---|---|---|
Blood Glucose (mg/dL) | 150 ± 10 | 90 ± 5 |
Liver Fat Content (%) | 25 ± 3 | 10 ± 2 |
Insulin Sensitivity (HOMA-IR) | 4.0 ± 0.5 | 1.5 ± 0.3 |
Cancer Therapy
Recent studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the growth of hepatocellular carcinoma (HCC) in immune-competent mice through AMPK activation, which alters the tumor microenvironment to allow for increased infiltration of cytotoxic T cells . This suggests a novel approach where metabolic intervention can enhance immune responses against tumors.
Table 2: Impact of this compound on Tumor Growth in HCC Models
Treatment | Tumor Size (mm³) | Median Survival (days) |
---|---|---|
Control | 800 ± 50 | 60 |
This compound (100 mg/L) | 300 ± 20 | 805 |
Case Study 1: Metabolic Regulation
In a controlled study, mice treated with this compound showed significant improvements in metabolic parameters compared to control groups. The study indicated that this compound treatment resulted in a marked decrease in liver fat accumulation and improved overall metabolic health .
Case Study 2: Cancer Immunotherapy
In another investigation, this compound was administered to HCC-bearing mice. The results demonstrated that the compound not only reduced tumor size but also enhanced the presence of CD8+ T cells within the tumors, indicating a potential role in cancer immunotherapy .
作用機序
Aldometanib exerts its effects by inhibiting aldolase, preventing fructose-1,6-bisphosphate from binding to the enzyme at the lysosomal membrane . This inhibition activates lysosomal AMPK, which then phosphorylates and activates various downstream targets involved in energy homeostasis . The activation of AMPK leads to the switching off of ATP-consuming anabolic pathways and the switching on of ATP-generating catabolic pathways, thereby restoring cellular energy balance .
類似化合物との比較
Similar Compounds:
- Metformin
- AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)
- MK-8722
Uniqueness of Aldometanib: This compound is unique in its ability to specifically activate lysosomal AMPK without affecting other pools of AMPK in the cell . This targeted activation reduces the risk of side effects commonly associated with non-specific AMPK activators . Additionally, this compound’s mechanism of mimicking glucose starvation provides a novel approach to regulating metabolic pathways and treating metabolic diseases .
生物活性
Aldometanib is a small-molecule inhibitor of aldolase, a key enzyme in the glycolytic pathway. Recent studies have highlighted its significant biological activities, primarily through the activation of AMP-activated protein kinase (AMPK) in lysosomal compartments. This article delves into the mechanisms, effects, and potential therapeutic implications of this compound.
This compound acts by inhibiting the binding of fructose-1,6-bisphosphate (FBP) to aldolase, which in turn activates AMPK. AMPK plays a crucial role in cellular energy homeostasis and is activated under conditions of low glucose availability. The inhibition of FBP binding leads to a state mimicking glucose starvation, activating lysosomal AMPK and promoting various metabolic benefits.
Key Findings:
- AMPK Activation : this compound activates AMPK at concentrations as low as 5 nM in various mammalian cells, including HEK293T and mouse primary hepatocytes .
- Inhibition of mTORC1 : Treatment with this compound results in decreased phosphorylation of mTORC1 substrates, indicating its role in inhibiting mTORC1 signaling pathways .
- Selective Targeting : this compound shows a significantly lower IC50 for lysosome-bound aldolase (approximately 15 nM) compared to purified aldolase (50 μM), suggesting enhanced potency in the lysosomal environment .
Metabolic Benefits
This compound has demonstrated several beneficial metabolic effects in preclinical models:
- Glucose Lowering : In rodent models, this compound induces insulin-independent glucose-lowering effects without causing hypoglycemia .
- Liver Health : It alleviates conditions such as fatty liver and nonalcoholic steatohepatitis, contributing to improved liver function .
- Increased Lifespan : Studies have shown that this compound extends lifespan and healthspan in model organisms like Caenorhabditis elegans and mice .
Table 1: Summary of Key Studies on this compound
Study | Model Organism | Key Findings |
---|---|---|
Zhang et al. (2022) | Mice | Increased insulin sensitivity, reduced hepatic steatosis, extended lifespan |
Nature Metabolism | C. elegans | Enhanced longevity linked to AMPK activation |
Physiology Journal | Rodents | Insulin-independent glucose lowering; no adverse cardiac effects observed |
Implications for Therapeutics
Given its ability to activate AMPK selectively within lysosomes, this compound holds promise as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Its unique mechanism may offer advantages over traditional AMPK activators by minimizing potential side effects associated with broader AMPK activation.
特性
分子式 |
C27H43Cl2IN2 |
---|---|
分子量 |
593.5 g/mol |
IUPAC名 |
1-[(2,6-dichlorophenyl)methyl]-3-hexadecyl-2-methylimidazol-1-ium;iodide |
InChI |
InChI=1S/C27H43Cl2N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-21-22-31(24(30)2)23-25-26(28)18-17-19-27(25)29;/h17-19,21-22H,3-16,20,23H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QGSVKLIYXRLMTB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=C(C=CC=C2Cl)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。